molecular formula C10H20N2O B13301040 2-[(1-Cyclohexylethyl)amino]acetamide

2-[(1-Cyclohexylethyl)amino]acetamide

Cat. No.: B13301040
M. Wt: 184.28 g/mol
InChI Key: HDRLUDIDDCVOHX-UHFFFAOYSA-N
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Description

2-[(1-Cyclohexylethyl)amino]acetamide is a substituted acetamide derivative characterized by a cyclohexylethylamine moiety attached to the acetamide backbone. Acetamide derivatives are widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and enzyme-modulating activities . The cyclohexyl group in such compounds often enhances lipophilicity, influencing bioavailability and target binding .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-(1-cyclohexylethylamino)acetamide

InChI

InChI=1S/C10H20N2O/c1-8(12-7-10(11)13)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3,(H2,11,13)

InChI Key

HDRLUDIDDCVOHX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclohexylethyl)amino]acetamide typically involves the reaction of cyclohexyl ethylamine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclohexylethyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Cyclohexylethyl)amino]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Cyclohexylethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to enzyme active sites, altering their activity and affecting downstream biological processes .

Comparison with Similar Compounds

Key Observations:

Substituent Impact: The bromocyclohexyl group in N-(2-bromocyclohexyl)-2-phenoxyacetamide enhances anti-inflammatory activity compared to non-halogenated analogs . Benzimidazole-containing acetamides exhibit distinct bioactivity profiles, such as glucose uptake modulation, due to aromatic heterocyclic interactions .

Synthetic Accessibility: Chloroacetamide precursors (e.g., 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide) are versatile intermediates for synthesizing complex heterocycles and pharmacophores . Electron-donating substituents (e.g., -OMe, -Me) on phenoxyacetamides improve reaction yields in nucleophilic substitutions .

Pharmacological and Toxicological Insights

  • Anti-inflammatory Activity: N-(2-bromocyclohexyl)-2-phenoxyacetamide analogs demonstrated significant reduction in carrageenan-induced edema in preclinical models (40–60% inhibition at 50 mg/kg) .
  • Toxicity Gaps: Limited toxicological data exist for cyclohexyl-containing acetamides. For example, 2-cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive safety profiles, necessitating further study .

Biological Activity

2-[(1-Cyclohexylethyl)amino]acetamide is an acetamide derivative that has garnered interest for its potential biological activities. This compound, characterized by a cyclohexyl group bonded to an ethyl chain and an amino-acetamide moiety, may exhibit various pharmacological properties. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. Acetamides are often studied for their roles in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, several derivatives have shown significant inhibition of COX-2 activity, which is associated with pain and inflammation management. In vitro studies have reported IC50 values for COX-2 inhibition as low as 0.04 μmol, indicating strong anti-inflammatory potential .

Antimicrobial Potential

The antimicrobial activity of acetamides has been explored extensively. Studies on related compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, N-substituted chloroacetamides have shown promising results against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting the potential of acetamide derivatives in combating resistant pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of specific functional groups can enhance lipophilicity and facilitate membrane permeability, which are critical factors for antimicrobial efficacy .

Case Studies and Research Findings

  • Inhibition of COX Enzymes : A study evaluating various acetamide derivatives found that certain compounds exhibited COX-2 selectivity indexes greater than established drugs like celecoxib and diclofenac sodium, suggesting enhanced anti-inflammatory properties .
  • Antimicrobial Testing : In a quantitative structure-activity relationship (QSAR) analysis, newly synthesized N-substituted phenyl chloroacetamides demonstrated varying degrees of antimicrobial activity, with some derivatives showing significant effectiveness against both Gram-positive and Gram-negative bacteria .
  • Potential for Further Development : The unique structural characteristics of this compound warrant further investigation into its pharmacological profiles, particularly in relation to its anti-inflammatory and antimicrobial activities.

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